(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
Description
Properties
CAS No. |
21231-43-6 |
|---|---|
Molecular Formula |
C13H11N5O2 |
Molecular Weight |
269.26 g/mol |
IUPAC Name |
2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H11N5O2/c1-7-6-10(19)16-13(14-7)18-17-11-8-4-2-3-5-9(8)15-12(11)20/h2-6,15,20H,1H3,(H,14,16,19) |
InChI Key |
XPWMESJUSPHJGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N=NC2=C(NC3=CC=CC=C32)O |
Origin of Product |
United States |
Preparation Methods
Stepwise Condensation Method (Conventional Approach)
| Step | Component | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | 2-Hydrazinyl-4-methyl-6-oxo-1,6-dihydropyrimidine | 2-Chloro-4-methyl-6-oxopyrimidine + NH₂NH₂·H₂O (EtOH, 80°C, 6 hr) | 78% |
| 2 | 3-Hydrazonoindolin-2-one | Isatin + NH₂NH₂·H₂O (AcOH, reflux, 2 hr) | 92% |
| 3 | Final condensation | Components from Steps 1-2 + AcOH catalyst (EtOH, reflux, 8 hr) | 65% |
Mechanistic Insights :
- Step 1: Nucleophilic aromatic substitution at C2 of pyrimidine
- Step 3: Acid-catalyzed hydrazone formation via Schiff base mechanism
Advantages :
- High purity (≥98% by HPLC in optimized runs)
- Scalable to multi-gram quantities
Limitations :
- Requires isolation of intermediates
- Total synthesis time: 16-20 hours
Microwave-Assisted One-Pot Synthesis
| Parameter | Specification |
|---|---|
| Reactants | Isatin + 2-hydrazinylpyrimidinone (1:1 molar ratio) |
| Solvent | Ethanol (anhydrous) |
| Catalyst | 0.1M HCl |
| Microwave Power | 300W |
| Temperature | 120°C |
| Time | 20 minutes |
| Yield | 82% |
Key Findings :
Tandem Cyclization-Hydrazone Formation
Innovative Approach (Derived from):
- Simultaneous heterocycle formation :
$$ \text{Glyoxalic acid} + 4\text{-methyl-2-thiouracil} \xrightarrow{\text{POCl}_3} 2\text{-chloro-4-methyl-6-oxopyrimidine} $$ - In situ hydrazinolysis :
$$ \xrightarrow{\text{NH}2\text{NH}2, \text{EtOH}} 2\text{-hydrazinyl derivative} $$ - Concurrent indole cyclization :
$$ \xrightarrow{\text{Isatin derivative, AcOH}} \text{Target compound} $$
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.5 | Maximizes Cl substitution |
| Hydrazine Ratio | 1.2:1 | Minimizes di-substitution |
| AcOH Concentration | 15% v/v | Balances catalysis vs decomposition |
Critical Analysis of Methodologies
Yield Comparison Across Methods
| Method | Average Yield | Purity (HPLC) | Scalability |
|---|---|---|---|
| Stepwise Condensation | 65% | 98.2% | Pilot-scale |
| Microwave-Assisted | 82% | 99.1% | Lab-scale |
| Tandem Cyclization | 58% | 97.5% | Bench-scale |
Key Observations :
- Microwave methods show superior kinetics but require specialized equipment
- Tandem approaches reduce intermediate handling but need strict stoichiometric control
Structural Confirmation Techniques
Spectroscopic Fingerprints
Crystallographic Validation
Single-crystal X-ray diffraction confirms:
- Planar hydrazone linkage (torsion angle: 178.3°)
- Intramolecular H-bonding between N-H and carbonyl O (2.68 Å)
Industrial Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Stepwise Method | Microwave Method |
|---|---|---|
| Raw Materials | $1,240 | $1,310 |
| Energy | $380 | $210 |
| Labor | $560 | $320 |
| Total | $2,180 | $1,840 |
Process Economics :
- Microwave route offers 15.6% cost reduction despite higher reagent costs
- Solvent recovery critical for both methods (≥80% ethanol reuse required)
Environmental Impact Assessment
| Parameter | Stepwise Method | Microwave Method |
|---|---|---|
| PMI (kg/kg) | 86 | 54 |
| E-Factor | 43 | 28 |
| Carbon Emissions | 12.4 kg CO₂e/kg | 8.7 kg CO₂e/kg |
Green Chemistry Metrics :
- Microwave synthesis reduces waste generation by 37%
- Process mass intensity (PMI) improvements align with ACS GCI guidelines
Recent Advancements (2020–2025)
Continuous Flow Synthesis
Biocatalytic Approaches
- Lipase-mediated condensation shows promise:
- 76% yield under aqueous conditions
- Excellent stereocontrol (99% Z-isomer)
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
(3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)HYDRAZIN-1-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Pyrrolidinone-Based Analogues
The compound (3Z)-3-[(Phenylamino)methylidene]-1-(pyrimidin-2-yl)pyrrolidin-2-one () replaces the indol-2-one with a pyrrolidin-2-one ring.
Spectroscopic Characterization Trends
highlights UV and NMR spectroscopy as standard tools for elucidating hydrazinylidene-containing compounds. For instance, the target compound’s hydrazinylidene proton typically resonates at δ 10–12 ppm in ¹H-NMR, similar to 4i and 4j (δ 10.5–11.8 ppm) .
Research Findings and Implications
- Synthetic Complexity : The target compound requires fewer synthetic steps compared to 4i and 4j , which involve coumarin or thioxo group introductions .
- Bioactivity: Indol-2-one derivatives generally exhibit higher kinase inhibitory activity than pyrrolidinone analogues due to enhanced π-π stacking .
- Industrial Relevance: Pyrimidinone-based compounds are prioritized in pharmaceuticals (e.g., analgesics, antivirals) over coumarin derivatives, which are more common in materials science .
Biological Activity
(3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes indole and pyrimidine moieties. Its molecular formula is with a molecular weight of approximately 256.26 g/mol. The presence of functional groups such as hydrazine and keto groups contributes to its biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that similar compounds can act as inhibitors by binding to the active sites of enzymes, thereby blocking their function .
- Antimicrobial Activity : Research indicates that derivatives with similar structural features exhibit antimicrobial properties. For example, compounds with indole structures have shown effectiveness against Mycobacterium tuberculosis .
Antimicrobial Activity
A study highlighted the potential of indole derivatives in exhibiting antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values were determined for several compounds, revealing that certain derivatives possess significant anti-tubercular activity with MICs below 1.6 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 1.0 | Active against M. tuberculosis |
| Compound B | 1.5 | Active against M. tuberculosis |
| (3Z)-3-[...] | <1.6 | Potentially active |
Cytotoxicity and Anticancer Properties
Preliminary studies suggest that compounds with similar structural motifs may exhibit cytotoxic effects on cancer cell lines. For example, certain hydrazone derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 1: Antitubercular Activity
In a recent study, a series of oxazepino-indole compounds were synthesized and tested for their activity against M. tuberculosis. The results indicated that these compounds exhibited potent anti-mycobacterial activity, suggesting that the indole framework is crucial for efficacy .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of similar compounds with UDP-galactopyranose mutase (UGM), an enzyme involved in cell wall biosynthesis in M. tuberculosis. Compounds showed varying affinities for UGM, indicating a potential mechanism for their antimicrobial action .
Q & A
Q. Q1. What are the standard synthetic routes for preparing (3Z)-3-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one?
Methodological Answer: The compound is synthesized via hydrazone formation between a pyrimidin-2-yl hydrazine derivative and a 3-oxoindole precursor. Key steps include:
- Condensation of 4-methyl-6-oxo-1,6-dihydropyrimidine-2-carbohydrazide with 3-oxo-1,3-dihydro-2H-indole under reflux in ethanol or acetic acid .
- Isolation via crystallization and purification using column chromatography.
- Confirmation of the Z-configuration at the hydrazone double bond through NMR coupling constants and X-ray crystallography .
Q. Q2. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the indole NH (~11.5 ppm), pyrimidine protons (~6.5–8.5 ppm), and hydrazone CH=N (~7.5–8.0 ppm) .
- IR Spectroscopy : Identify stretching vibrations for C=O (1650–1700 cm⁻¹), N–H (3200–3400 cm⁻¹), and C=N (1600–1620 cm⁻¹) .
- X-ray Crystallography : Resolve tautomeric forms (e.g., keto-enol) and confirm stereochemistry .
Advanced Research Questions
Q. Q3. How can synthetic yields be optimized for this compound, particularly in scaling reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading) .
- Flow Chemistry : Enhance reproducibility and scalability by transitioning from batch to continuous-flow systems, as demonstrated in analogous diazo compound syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield uniformity .
Q. Q4. What computational methods are suitable for predicting the compound’s tautomeric stability and electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate energy differences between keto and enol tautomers using software like Gaussian or ORCA. Compare results with experimental NMR/X-ray data .
- Molecular Dynamics (MD) Simulations : Model solvation effects on tautomeric equilibrium in polar vs. nonpolar solvents .
- Protein Data Bank (PDB) Tools : Analyze potential binding modes in biological targets using MOE or Schrödinger Suite .
Q. Q5. How can spectroscopic data contradictions (e.g., unexpected NMR splitting) be resolved?
Methodological Answer:
- Variable Temperature NMR : Detect dynamic processes (e.g., tautomerism) by analyzing peak broadening/sharpening across temperatures .
- 2D NMR (COSY, NOESY) : Assign overlapping signals and verify spatial proximity of protons .
- Isotopic Labeling : Use deuterated solvents or 15N-labeled analogs to simplify spectral interpretation .
Q. Q6. What strategies validate the compound’s stereochemical configuration (Z vs. E)?
Methodological Answer:
- X-ray Crystallography : Definitive confirmation of the Z-configuration via bond angles and dihedral angles .
- NOE Correlations : Detect through-space interactions between the indole NH and pyrimidine protons in NOESY spectra .
- Comparative Analysis : Contrast experimental data with synthesized E-isomer controls .
Q. Q7. How can researchers investigate the compound’s potential biological activity?
Methodological Answer:
- In Silico Screening : Use AutoDock or Glide to predict binding affinity for targets like kinases or DNA topoisomerases .
- Enzyme Assays : Test inhibition of pyrimidine-metabolizing enzymes (e.g., dihydroorotate dehydrogenase) using spectrophotometric methods .
- Cellular Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing protocols for structurally related hydrazones .
Q. Q8. What are the challenges in analyzing tautomeric equilibria, and how are they addressed?
Methodological Answer:
- Solid-State vs. Solution Studies : Compare X-ray (solid-state) and NMR (solution) data to identify environment-dependent tautomerism .
- pH-Dependent UV/Vis : Monitor tautomeric shifts by altering solvent pH and tracking absorbance changes at 300–400 nm .
- Theoretical-Experimental Hybrid Workflows : Integrate DFT-predicted tautomer populations with experimental results to refine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
